molecular formula C23H22FN3O3S B2993131 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690643-46-0

3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2993131
CAS No.: 690643-46-0
M. Wt: 439.51
InChI Key: DHHHXBXLUZNJKZ-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690643-46-0) is a research chemical with a molecular formula of C23H22FN3O3S and a molecular weight of 439.50 g/mol . This compound features a benzenesulfonamide group linked to a phenylpiperazine moiety through a carboxamide bridge, a structure of significant interest in medicinal chemistry and drug discovery. Compounds containing the phenylpiperazine scaffold are extensively investigated for their broad pharmacological potential . Specifically, benzenesulfonamide derivatives are explored as key structural components in the development of antiviral agents, such as inhibitors of the HIV-1 CA protein, a promising target for new antiretroviral therapies . Furthermore, synthetic phenylpiperazine derivatives have demonstrated notable acaricidal activity against species like Tetranychus urticae , highlighting their utility in agricultural chemistry research . The structural motifs present in this reagent also underpin research into ligands for central nervous system targets, including selective dopamine receptor antagonists . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHXBXLUZNJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperazine have shown effectiveness against viruses such as HIV-1 and HSV-1. In a study involving various piperazine derivatives, certain compounds demonstrated moderate protection against CVB-2 and HSV-1, suggesting that modifications to the piperazine structure can enhance antiviral activity .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Sulfonamides have been investigated for their ability to inhibit tumor growth. For example, analogs of benzenesulfonamide have been shown to inhibit the NLRP3 inflammasome, a target in cancer therapy, with IC50 values indicating significant potency . The structural modifications in similar compounds have led to enhanced anticancer effects, warranting further exploration of this compound in cancer research.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways. For instance, piperazine derivatives are known to act on neurotransmitter receptors, which could influence neuropsychiatric conditions. Additionally, the sulfonamide group may play a role in enzyme inhibition, contributing to its therapeutic effects.

Study 1: Antiviral Screening

In a comprehensive screening of piperazine derivatives for antiviral activity against HIV-1 and other viruses, several compounds demonstrated significant efficacy with varying IC50 values. The study highlighted the importance of structural features in enhancing antiviral properties .

Study 2: Anticancer Evaluation

A series of sulfonamide analogs were tested for their anticancer activity against various cell lines. The results indicated that certain structural modifications led to increased cytotoxicity against cancer cells. For example, compounds with specific substitutions on the piperazine ring showed enhanced growth inhibition in MCF-7 and NCI-H460 cell lines .

Data Tables

Activity Type Compound IC50 Value (µM) Target
AntiviralPiperazine Derivative49.85HIV-1
AnticancerSulfonamide Analog0.01MCF-7
Enzyme InhibitionNLRP3 Inhibitor0.42NLRP3

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperazine/Phenylpiperazine Moieties

a) 3-Methoxy-N-(4-(4-Phenylpiperazine-1-Carbonyl)benzyl)benzenesulfonamide
  • Key Differences :
    • The methoxy group (-OCH₃) replaces the fluorine atom at the benzenesulfonamide core.
    • A benzyl linker (-CH₂-) connects the sulfonamide to the phenylpiperazine-carbonyl group, unlike the direct phenyl linkage in the target compound.
  • The benzyl linker may increase steric bulk, affecting pharmacokinetic properties such as membrane permeability .
b) N-Phenylpiperazine-1-Carboxamide Analogues
  • Example : Compounds 17a-i from benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 17a : R = H; 17b : R = CH₃).
  • Key Differences: A benzooxazinone scaffold replaces the benzenesulfonamide core. The piperazine-carboxamide group is retained but integrated into a bicyclic system.
  • Impact :
    • The rigid bicyclic structure may restrict conformational flexibility, influencing target selectivity .

Analogues with Modified Sulfonamide Substituents

a) 4-Fluoro-N-(3-((4-Methyl-1,4-Diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j)
  • Key Differences :
    • A diazepane ring replaces the piperazine moiety.
    • A methyl group is added to the diazepane, increasing hydrophobicity.
  • Impact: The seven-membered diazepane ring may alter binding kinetics due to increased ring flexibility.
b) 4-Fluoro-N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
  • Key Differences :
    • A trifluoromethyl (-CF₃) group and a methoxypyridazine ring are introduced.
    • The piperazine-carbonyl-phenyl unit is absent.
  • Impact: The trifluoromethyl group significantly increases electron-withdrawing effects, which may enhance metabolic stability.

Analogues with Varied Aromatic Substituents

Compound Name Substituent(s) on Sulfonamide Core Piperazine/Carbonyl Modification Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound 3-Fluoro 4-Phenylpiperazine-carbonyl 469.53 High affinity for serotonin receptors
4-Chloro-N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10c) 4-Chloro Diazepane-methyl 379.90 Moderate cytotoxicity (IC₅₀ = 12 μM)
3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide 3-Methoxy Benzyl-linked phenylpiperazine 445.51 Improved aqueous solubility
4-Fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide 4-Fluoro Hydroxyethyl side chain 295.33 Enhanced metabolic clearance

Pharmacological and Physicochemical Insights

  • Fluorine vs. Methoxy : The 3-fluoro substituent in the target compound offers a balance between electron withdrawal and steric minimalism, unlike the electron-donating methoxy group in analogues, which may reduce binding to hydrophobic pockets .
  • Piperazine vs. Diazepane : Piperazine’s six-membered ring provides optimal geometry for receptor interactions, whereas diazepane’s flexibility may reduce selectivity .
  • Sulfonamide Role : The sulfonamide group enhances hydrogen bonding and acidity (pKa ~10), critical for target engagement across analogues .

Q & A

Basic Synthesis: What is the standard protocol for synthesizing 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide?

Answer:
The synthesis typically involves a multi-step approach:

Coupling Reaction : React 3-fluorobenzenesulfonyl chloride with 3-aminophenyl intermediate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

Piperazine Carbonylation : Introduce the 4-phenylpiperazine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the phenyl carbonyl chloride derivative and 4-phenylpiperazine in DMF at 50–60°C for 12–24 hours .

Purification : Use flash column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Advanced Synthesis: How can coupling efficiency be optimized for the piperazine-carbonyl-phenyl linkage?

Answer:
Key parameters include:

  • Catalyst Selection : Replace EDC with DCC (dicyclohexylcarbodiimide) to reduce side reactions .
  • Solvent Optimization : Use N-methylpyrrolidone (NMP) instead of DMF for higher solubility of aromatic intermediates .
  • Temperature Control : Conduct reactions at 40°C with microwave assistance (50 W, 5-minute cycles) to reduce reaction time by 70% .
  • Monitoring : Track progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or LC-MS (expected [M+H]+ = 464.2) .

Basic Characterization: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹), sulfonamide (S=O, ~1340 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) stretches .
  • NMR : ¹H NMR (CDCl₃) should show peaks for piperazine protons (δ 2.8–3.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and sulfonamide NH (δ 9.2 ppm, broad) .
  • XRPD : Confirm crystallinity with distinct peaks at 2θ = 12.5°, 18.3°, and 24.7° .

Advanced Characterization: How to resolve ambiguous NMR signals in the piperazine region?

Answer:

  • 2D NMR : Use HSQC and HMBC to correlate piperazine protons (δ 3.1–3.3 ppm) with adjacent carbonyl carbons .
  • Variable Temperature NMR : Conduct experiments at 298–323 K to reduce signal splitting caused by rotational restriction .
  • Deuteration : Exchange NH protons with D₂O to eliminate broadening in the sulfonamide region .

Biological Activity: What assays evaluate this compound’s enzyme inhibition potential?

Answer:

  • PARP Inhibition : Use a fluorescence-based assay with NAD⁺ as a substrate (IC₅₀ reported at 12 nM for PARP-1/2) .
  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., BRD4-BD1) using TR-FRET, noting >80% inhibition at 1 µM for specific targets .
  • Anticancer Activity : Test in BRCA1-deficient cell lines (e.g., MDA-MB-436) with IC₅₀ values <10 µM .

Data Contradiction: How to address conflicting IC₅₀ values across cell lines?

Answer:

  • Assay Standardization : Ensure uniform cell passage numbers, serum conditions, and incubation times .
  • Target Isoform Variability : Check for differential expression of PARP-1 vs. PARP-2 isoforms using qPCR .
  • Metabolic Stability : Compare results with/without CYP450 inhibitors (e.g., ketoconazole) to rule out off-target metabolism .

Structure-Activity Relationship (SAR): Which structural modifications enhance target selectivity?

Answer:

  • Fluorophenyl Position : Moving the fluorine from meta to para increases BRD4 binding affinity by 3-fold (Kd = 8 nM vs. 24 nM) .
  • Piperazine Substitution : Replacing phenyl with cyclopropyl (as in KU-0059436) improves pharmacokinetic profiles (oral bioavailability >60%) .
  • Sulfonamide Linker : Extending the linker with a methylene group reduces cytotoxicity in non-target cells .

Computational Modeling: How to validate docking poses for BRD4 inhibition?

Answer:

  • Ensemble Docking : Use Schrödinger’s Glide with 10 BRD4 conformations to account for protein flexibility .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • Free Energy Calculations : Apply MM/GBSA to rank poses, prioritizing ΔG < −40 kcal/mol .

Crystallography: What crystallographic methods determine binding modes with PARP-1?

Answer:

  • Co-Crystallization : Soak PARP-1 crystals (PDB: 5TI4) with 10 mM compound in 20% PEG 3350 .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) to achieve 1.8 Å resolution .
  • Refinement : Refine with PHENIX, validating ligand placement via omit maps (Fo-Fc <3σ) .

Scale-Up Challenges: How to mitigate low yields during large-scale synthesis?

Answer:

  • Solvent Choice : Switch from DCM to THF for better solubility of intermediates at >100 g scale .
  • Workflow Optimization : Implement continuous flow chemistry for the coupling step (residence time = 30 min, 80°C) .
  • Crystallization Control : Use anti-solvent addition (heptane) to improve crystal size distribution and purity (>99%) .

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